(3-Bromophenyl)(trichloro)silane
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Overview
Description
Benzene, 1-bromo-3-(trichlorosilyl)-: is an organosilicon compound with the molecular formula C6H4BrCl3Si It is a derivative of benzene where a bromine atom and a trichlorosilyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of Benzene, 1-bromo-3-(trichlorosilyl)- typically involves the electrophilic aromatic substitution of benzene. The bromination of benzene can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). This step introduces the bromine atom at the desired position on the benzene ring.
Silylation: The introduction of the trichlorosilyl group can be accomplished through a silylation reaction. This involves the reaction of the brominated benzene with trichlorosilane (HSiCl3) in the presence of a catalyst such as platinum or palladium. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of Benzene, 1-bromo-3-(trichlorosilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-3-(trichlorosilyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.
Reduction Reactions: The trichlorosilyl group can be reduced to a silane group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reduction is often carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Oxidation Reactions: The compound can also undergo oxidation reactions where the trichlorosilyl group is converted to a silanol group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Base (e.g., NaOH), solvent (e.g., ethanol)
Reduction: Reducing agent (e.g., LiAlH4), anhydrous conditions
Oxidation: Oxidizing agent (e.g., H2O2), aqueous or organic solvent
Major Products:
Substitution: Various substituted benzene derivatives
Reduction: Silane derivatives
Oxidation: Silanol derivatives
Scientific Research Applications
Chemistry:
Organic Synthesis: Benzene, 1-bromo-3-(trichlorosilyl)- is used as a building block in the synthesis of more complex organic molecules
Catalysis: The compound is used in the development of new catalytic systems for organic transformations, including cross-coupling reactions and polymerization processes.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of both bromine and silicon atoms can enhance the pharmacokinetic properties of drug candidates.
Industry:
Materials Science: Benzene, 1-bromo-3-(trichlorosilyl)- is used in the production of advanced materials, including silicon-based polymers and coatings. Its incorporation into polymer matrices can improve the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-3-(trichlorosilyl)- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom can participate in substitution reactions, while the trichlorosilyl group can undergo reduction or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species. The compound’s unique structure allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide with only a bromine substituent. It is less reactive compared to Benzene, 1-bromo-3-(trichlorosilyl)- due to the absence of the trichlorosilyl group.
Chlorobenzene (C6H5Cl): An aryl chloride with a chlorine substituent. It has different reactivity and applications compared to the brominated and silylated compound.
Phenyltrichlorosilane (C6H5SiCl3): A compound with a trichlorosilyl group attached to a benzene ring. It lacks the bromine substituent, resulting in different reactivity and applications.
Uniqueness: Benzene, 1-bromo-3-(trichlorosilyl)- is unique due to the presence of both bromine and trichlorosilyl groups on the benzene ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
(3-bromophenyl)-trichlorosilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl3Si/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRPQBVHLGGDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[Si](Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617168 |
Source
|
Record name | (3-Bromophenyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15894-14-1 |
Source
|
Record name | (3-Bromophenyl)(trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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